Kpyil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

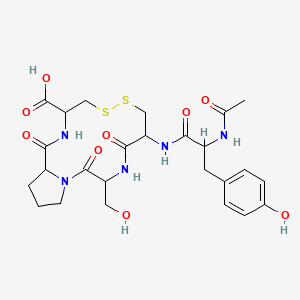

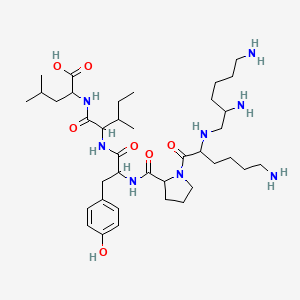

(LYS8-(®)-LYS9)-NEUROTENSIN (8-13): est un peptide synthétique dérivé de la séquence peptidique de la neurotensine. La neurotensine est un peptide de 13 acides aminés qui agit comme neurotransmetteur et neuromodulateur dans le système nerveux central. Le fragment (8-13) représente la partie active du peptide de la neurotensine, qui comprend les acides aminés de la position 8 à 13. Ce composé a été étudié pour ses activités biologiques potentielles et ses applications thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Couplage : Le prochain acide aminé, avec son groupe protecteur, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.

Clivage : Le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle : La production industrielle de (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des techniques de purification à haut débit, telles que la chromatographie liquide haute performance (HPLC), sont utilisés pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé pour former des ponts disulfures entre les résidus cystéine, s'il y en a.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés afin de modifier les propriétés du peptide.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou iode en solution aqueuse.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés avec des groupes protecteurs appropriés et des réactifs de couplage tels que le HBTU ou le HATU.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à la séquence peptidique. Par exemple, l'oxydation peut conduire à la formation de peptides cycliques avec des ponts disulfures, tandis que la substitution peut donner des analogues ayant une activité biologique modifiée .

Applications de la recherche scientifique

Chimie : (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) est utilisé comme peptide modèle dans des études de synthèse peptidique, de relations structure-activité et d'interactions peptide-récepteur .

Biologie : En recherche biologique, ce peptide est utilisé pour étudier le rôle de la neurotensine dans la signalisation cellulaire, la liaison aux récepteurs et l'internalisation. Il aide à comprendre les mécanismes de régulation et de fonction du récepteur de la neurotensine (NTR1) .

Médecine : Le peptide présente des applications thérapeutiques potentielles dans le traitement des troubles neurologiques, de la gestion de la douleur et du cancer. Il est étudié pour sa capacité à moduler la libération de neurotransmetteurs et ses effets antiprolifératifs sur les cellules cancéreuses .

Industrie : Dans l'industrie pharmaceutique, (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) est utilisé dans le développement de médicaments et les tests de criblage pour identifier de nouveaux agents thérapeutiques ciblant les récepteurs de la neurotensine .

Mécanisme d'action

(LYS8-(®)-LYS9)-NEUROTENSIN (8-13) exerce ses effets en se liant aux récepteurs de la neurotensine (NTR1) à la surface des cellules. Cette liaison induit l'internalisation et la régulation négative des récepteurs, ce qui entraîne une diminution de la densité des récepteurs à la surface cellulaire. L'interaction du peptide avec NTR1 déclenche des voies de signalisation intracellulaires qui modulent divers processus physiologiques, notamment la libération de neurotransmetteurs, la prolifération cellulaire et la perception de la douleur .

Applications De Recherche Scientifique

Chemistry: (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) is used as a model peptide in studies of peptide synthesis, structure-activity relationships, and peptide-receptor interactions .

Biology: In biological research, this peptide is used to study the role of neurotensin in cellular signaling, receptor binding, and internalization. It helps in understanding the mechanisms of neurotensin receptor (NTR1) regulation and function .

Medicine: The peptide has potential therapeutic applications in the treatment of neurological disorders, pain management, and cancer. It is studied for its ability to modulate neurotransmitter release and its anti-proliferative effects on cancer cells .

Industry: In the pharmaceutical industry, (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) is used in drug development and screening assays to identify new therapeutic agents targeting neurotensin receptors .

Mécanisme D'action

(LYS8-(®)-LYS9)-NEUROTENSIN (8-13) exerts its effects by binding to neurotensin receptors (NTR1) on the cell surface. This binding induces receptor internalization and downregulation, leading to a decrease in cell-surface receptor density. The peptide’s interaction with NTR1 triggers intracellular signaling pathways that modulate various physiological processes, including neurotransmitter release, cell proliferation, and pain perception .

Comparaison Avec Des Composés Similaires

Composés similaires :

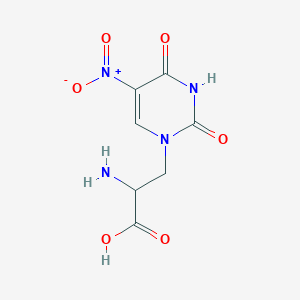

NEUROTENSIN (1-6) : Un fragment plus court de la neurotensine avec des activités biologiques différentes.

NEUROTENSIN (1-8) : Un autre fragment avec des propriétés de liaison aux récepteurs distinctes.

NEUROTENSIN (1-11) : Un fragment plus long qui comprend des acides aminés supplémentaires.

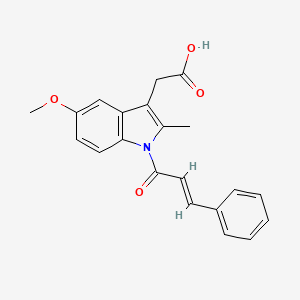

N-ACETYL-NEUROTENSIN (8-13) : Une version acétylée du peptide avec une stabilité et une activité modifiées.

Unicité : (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) est unique en raison de la présence de résidus lysine aux positions 8 et 9, ce qui peut influencer son affinité de liaison et sa spécificité pour les récepteurs de la neurotensine. Cette modification peut améliorer la stabilité et la bioactivité du peptide par rapport à d'autres fragments de la neurotensine .

Propriétés

IUPAC Name |

2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCYVPLNMOJUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66N8O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,13S,14R,15S,16R,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785302.png)

![[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10785309.png)

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B10785328.png)

![4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)

![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785335.png)

![3-{3-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-methyl-amino]-propionylamino}-3-phenyl-propionic acid](/img/structure/B10785342.png)

![10-(Cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B10785358.png)

![4-[3-(4-Acetylpiperazin-1-yl)-2-(naphthalen-2-ylsulfonylamino)-3-oxopropyl]benzenecarboximidamide](/img/structure/B10785361.png)

![(1R,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785364.png)